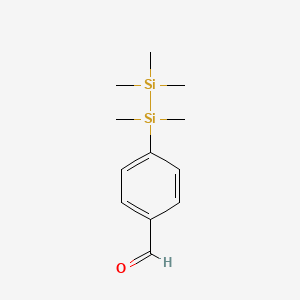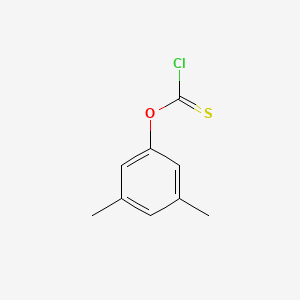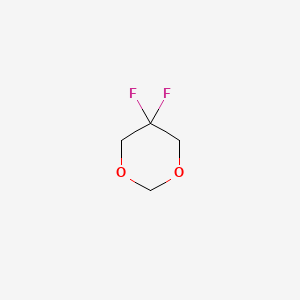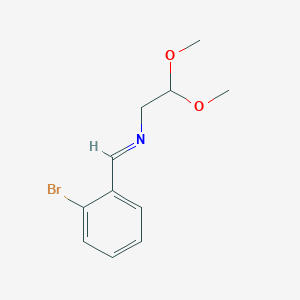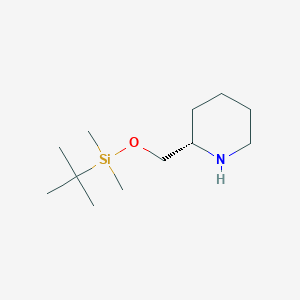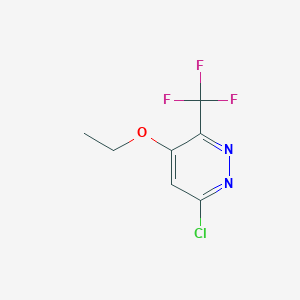
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of chlorine, ethoxy, and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Oxidized or reduced derivatives of the ethoxy group.
- Coupled products with extended aromatic systems .
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 4-Ethoxy-3-(trifluoromethyl)pyridazine
- 6-Chloro-4-methoxy-3-(trifluoromethyl)pyridazine
Comparison: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is unique due to the combination of its substituents. The ethoxy group provides additional steric and electronic effects compared to the methoxy group, influencing the compound’s reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Eigenschaften
Molekularformel |
C7H6ClF3N2O |
|---|---|
Molekulargewicht |
226.58 g/mol |
IUPAC-Name |
6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-4-3-5(8)12-13-6(4)7(9,10)11/h3H,2H2,1H3 |
InChI-Schlüssel |
HOSSIFICQQOFIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=NN=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


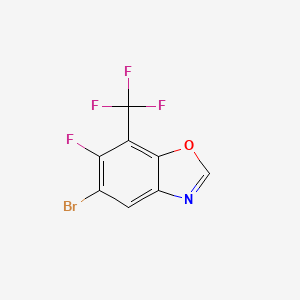
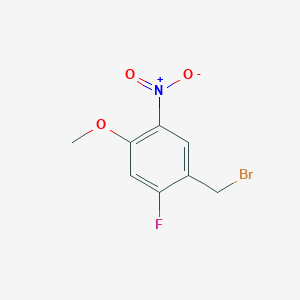

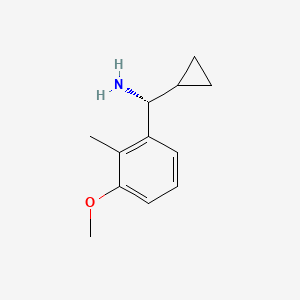
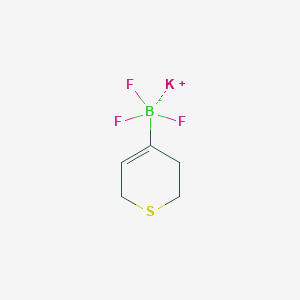

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
